![molecular formula C22H16N2O2 B13084682 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)
4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile is an organic compound with the molecular formula C22H16N2O2 and a molecular weight of 340.375 g/mol . This compound is characterized by the presence of two cyanophenyl groups and two methoxy groups attached to a central benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile typically involves the reaction of 4-cyanophenylboronic acid with 2,5-dimethoxybenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反応の分析
Types of Reactions
4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the production of advanced materials and polymers.
作用機序
The mechanism of action of 4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4,4’-Dicyanobiphenyl: Similar structure with two cyanophenyl groups but lacks the methoxy groups.
4,4’-Dicyanostilbene: Contains a similar cyanophenyl structure but with a different central core.
4-Cyanophenylbenzonitrile: Similar cyanophenyl groups but with a simpler structure.
Uniqueness
4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile is unique due to the presence of both cyanophenyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various scientific research applications .
特性
分子式 |
C22H16N2O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile |
InChI |
InChI=1S/C22H16N2O2/c1-25-21-11-20(18-9-5-16(14-24)6-10-18)22(26-2)12-19(21)17-7-3-15(13-23)4-8-17/h3-12H,1-2H3 |
InChIキー |
BCQNLSGWSDQLFO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)C#N)OC)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13084600.png)
![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)
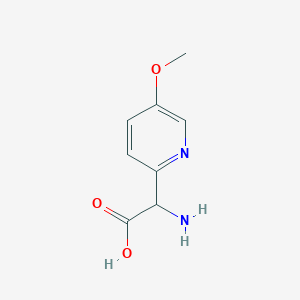
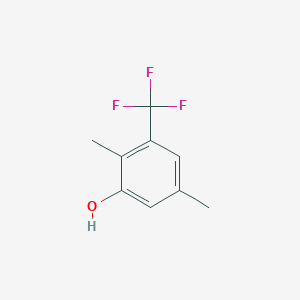
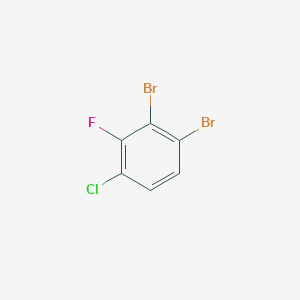
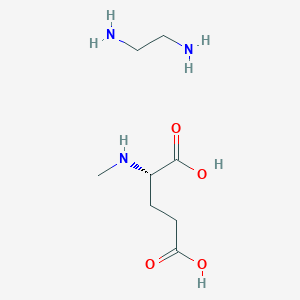
![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)



![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
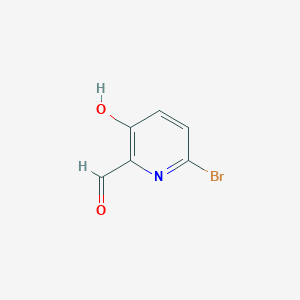
![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)
